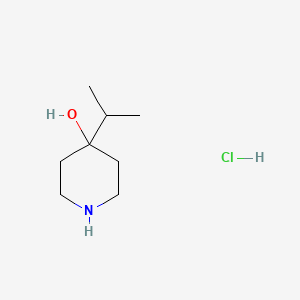![molecular formula C18H15ClN2O2 B2394474 3-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898435-15-9](/img/structure/B2394474.png)
3-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrroloquinoline, a type of heterocyclic compound. Heterocyclic compounds are widely found in nature and have significant biological and pharmaceutical properties . They are often used in medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
The synthesis of these types of compounds often involves complex organic reactions. Unfortunately, without specific information on the compound , it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The compound contains a pyrroloquinoline moiety, which is a bicyclic structure containing a pyrrole ring fused with a quinoline ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Common reactions could include substitution reactions, ring-opening reactions, or reactions involving the functional groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .
科学的研究の応用
Imidazole Structure and Properties
Imidazole, also known as 1,3-diazole, possesses two nitrogen atoms—one with a hydrogen atom (pyrrole-type nitrogen) and the other without. It exhibits both acidic and basic properties due to its amphoteric nature. Imidazole is highly soluble in water and polar solvents. Its tautomeric forms arise from the positive charge on either nitrogen atom. This heterocyclic core is found in natural products like histidine, purine, histamine, and DNA structures .
Pharmacological Activities
Imidazole derivatives exhibit diverse biological activities, making them valuable in drug development:
Commercially Available Drugs
Several drugs incorporate the 1,3-diazole ring:
EGFR Inhibition
Interestingly, a patent application (WO/2022/101184) suggests that compounds related to our target molecule act as EGFR inhibitors for cancer treatment .
作用機序
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and proliferation . EGFR is often overexpressed in various types of cancers, making it an attractive target for anticancer therapies .
Mode of Action
The compound acts as an inhibitor of EGFR. It binds to the receptor with high affinity, preventing the activation of the receptor and subsequent downstream signaling events . This inhibition disrupts the normal growth and proliferation signals, leading to the death of cancer cells .
Biochemical Pathways
Upon binding to EGFR, the compound affects several downstream pathways, including the PI3K/Akt and MAPK pathways. These pathways are involved in cell survival, growth, and proliferation. By inhibiting EGFR, the compound disrupts these pathways, leading to reduced cell growth and increased cell death .
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth and proliferation. By blocking EGFR, the compound disrupts the normal growth signals in cancer cells, leading to cell death . This can result in the shrinkage of tumors and potentially lead to the elimination of cancer cells in the body .
Action Environment
The action of the compound can be influenced by various environmental factors, including the presence of other drugs, the patient’s health status, and genetic factors. For example, the presence of other EGFR inhibitors could potentially affect the compound’s efficacy. Additionally, the patient’s overall health status and genetic makeup could influence how well the compound is absorbed and metabolized, and how effectively it can inhibit EGFR .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-chloro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-14-3-1-2-13(8-14)18(23)20-15-9-11-4-5-16(22)21-7-6-12(10-15)17(11)21/h1-3,8-10H,4-7H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNZWLCAXKMLIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2394391.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2394393.png)
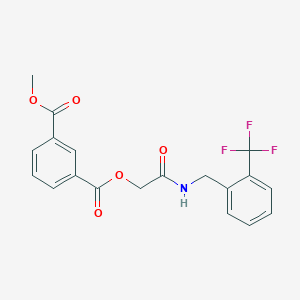

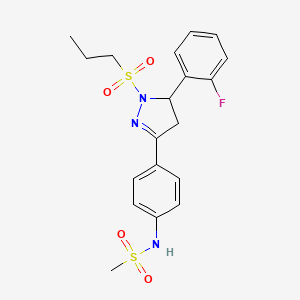
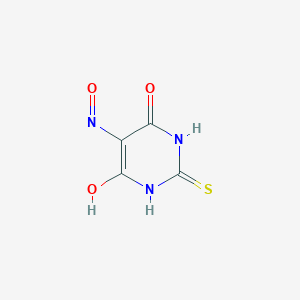
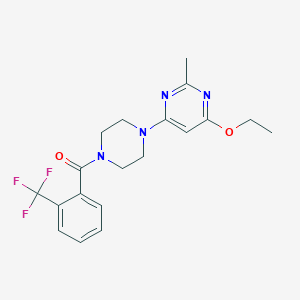

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methyl-5-oxopiperazine-2-carboxylic acid](/img/structure/B2394404.png)
![Methyl 4-[[4-(dipropylsulfamoyl)benzoyl]amino]-2,3-dihydrothiophene-5-carboxylate](/img/structure/B2394406.png)

![6-(4-Ethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2394413.png)
